molecular formula C12H11ClN2O4S B2551350 2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1049292-54-7

2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2551350
CAS No.: 1049292-54-7
M. Wt: 314.74
InChI Key: UMVWAQAGOHGDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CES, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for studying cellular processes and disease mechanisms.

Scientific Research Applications

Antibacterial and Anti-enzymatic Potential

A study by Nafeesa et al. (2017) synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating their antibacterial and anti-enzymatic activities. This research highlights the compound's potential utility in developing new antibacterial agents with specificity towards gram-negative bacterial strains, as well as its low potential against lipoxygenase (LOX) enzyme, indicating a selective biological activity profile (Nafeesa, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Synthesis and Antimicrobial Evaluation

Darwish et al. (2014) utilized the structure for synthesizing a variety of heterocycles incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities. This study underscores the compound's role as a precursor in developing heterocyclic compounds with significant antimicrobial properties (Darwish, Atia, & Farag, 2014).

Antibacterial Activity of Acetamide Derivatives

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, revealing moderate antibacterial activity against both gram-negative and gram-positive bacterial strains. This indicates the potential of the compound as a backbone for creating antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Cytotoxic Activity

Ghorab et al. (2015) conducted a study on novel sulfonamide derivatives, including those derived from 2-chloro-N-(4-sulfamoylphenyl)acetamides, for their cytotoxic activity against breast and colon cancer cell lines. This research showcases the compound's application in cancer research, identifying derivatives with significant cytotoxic potential against cancer cells (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain anti-tobacco mosaic virus activity. This suggests the potential use of these derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Future Directions

Isoxazole derivatives, including “2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide”, have immense potential to be explored for newer therapeutic possibilities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4S/c1-8-6-12(19-15-8)14-11(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWAQAGOHGDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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